REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[NH:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[N:5]=1.[Cl:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18]Cl.[I-].[Na+]>C(OCC)(=O)C>[Cl:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=[C:4]1[CH3:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Name
|
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
with warming to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 90° C. for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to ambient temperature
|
Type
|
WASH
|
Details
|
washed with water (3×400 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases were back-extracted in sequence with ethyl acetate (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residual oil was separated by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCOCCN1C(=NC2=C1C=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |